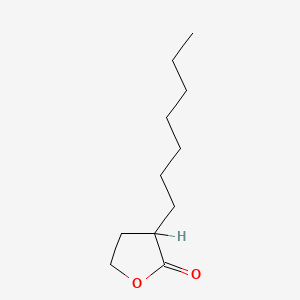

alpha-Heptyl-gamma-butyrolactone

Description

Overview of Gamma-Butyrolactone (B3396035) Derivatives in Academic Research

Gamma-butyrolactone and its derivatives are a cornerstone of modern chemical and pharmacological research. nih.govresearchgate.net These compounds are not merely synthetic curiosities; they are integral components of numerous natural products with demonstrated biological activities. mdpi.com The GBL moiety is found in molecules exhibiting a wide range of pharmacological effects, including antifungal, antibacterial, and anticonvulsant properties. mdpi.comnih.gov

The academic fascination with GBL derivatives stems from their structural diversity and the consequent range of biological activities. Researchers have extensively explored the synthesis of these compounds, developing numerous methodologies to construct the GBL core and introduce various substituents. nih.gov These synthetic efforts are often driven by the desire to understand structure-activity relationships, aiming to create novel molecules with enhanced or specific biological functions. nih.govnih.gov For instance, the introduction of an α-methylene group has been a particularly fruitful area of investigation, leading to the discovery of potent antifungal and antiproliferative agents. acs.orgnih.gov

Historical Context of Alpha-Substituted Lactone Investigations

The investigation of substituted lactones has a rich history, with early studies focusing on their synthesis and basic chemical properties. The nomenclature of lactones, indicating the ring size with Greek letters (α, β, γ, δ), was established early on, with γ-lactones like GBL being five-membered rings. wikipedia.org The systematic exploration of alpha-substituted lactones, however, gained significant momentum with the discovery of their potential as biologically active agents.

A pivotal moment in the study of alpha-substituted gamma-butyrolactones was the discovery of their anticonvulsant properties. Research published in the early 1980s demonstrated that alkyl-substituted GBLs, particularly those with substitution at the alpha position, exhibited significant anticonvulsant activity, heralding them as a new class of potential therapeutic agents. nih.gov This discovery spurred further investigation into the synthesis and pharmacological evaluation of a wide range of alpha-substituted analogs. These studies aimed to elucidate the structural requirements for anticonvulsant activity and to develop compounds with improved pharmacological profiles.

Significance of Alpha-Heptyl-gamma-butyrolactone in Chemical and Biological Research Paradigms

In chemical research, the synthesis of this compound and its analogs contributes to the development of stereoselective and efficient methods for the alkylation of lactones. These synthetic strategies are often applicable to a broader range of substrates, thus advancing the field of organic synthesis.

From a biological perspective, the heptyl group imparts a significant degree of lipophilicity to the molecule. This property is crucial in influencing how the compound interacts with biological membranes and protein binding sites. The study of this compound can, therefore, provide insights into the structure-activity relationships governing the biological effects of alpha-substituted GBLs. While specific research on the biological activities of this compound is not as widespread as for other derivatives, it serves as an important analog in studies aimed at probing the effects of alkyl chain length on pharmacological activity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.28 g/mol |

| Physical State | Liquid |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) |

| Data sourced from Tokyo Chemical Industry Co., Ltd. and Santa Cruz Biotechnology tcichemicals.comscbt.com |

Structure

3D Structure

Properties

IUPAC Name |

3-heptyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-13-11(10)12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLAMJAQZFPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880910 | |

| Record name | 2(3h)-furanone, 3-heptyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-21-3 | |

| Record name | α-Heptyl-γ-butyrolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3h)-furanone, 3-heptyldihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-heptyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Alpha Heptyl Gamma Butyrolactone and Analogues

Regioselective and Stereoselective Synthesis of Alpha-Alkyl-gamma-butyrolactonesacs.orgnih.gov

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of alpha-alkyl-gamma-butyrolactones. The biological and chemical properties of these molecules can be significantly influenced by the identity and configuration of the alkyl group at the alpha-position. acs.org Researchers have developed a variety of strategies to achieve this control, ranging from classical enolate chemistry to modern catalytic methods. nih.gov A theoretical study on the alkylation of enolates from 4-substituted gamma-butyrolactones has shown that the anti-selectivity is primarily due to eclipsing strain in the syn-transition structures. nih.gov

Enolate Alkylation Approaches

Enolate alkylation is a foundational and widely utilized method for the formation of carbon-carbon bonds at the alpha-position of carbonyl compounds, including gamma-butyrolactone (B3396035). libretexts.orglibretexts.org The process involves the deprotonation of the alpha-carbon to form a nucleophilic enolate, which then reacts with an electrophilic alkyl halide in an SN2 reaction. libretexts.orglumenlearning.com

The selection of the base is critical for the efficient formation of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, thus minimizing side reactions. libretexts.org The choice of solvent and reaction temperature can also influence the regioselectivity of enolate formation in unsymmetrical ketones, leading to either the kinetic or thermodynamic enolate. lumenlearning.com For gamma-butyrolactone, which is symmetrical, this is not a concern.

A practical industrial method for producing alpha-substituted-gamma-butyrolactones involves the metallization of alpha-acetyl-gamma-butyrolactone with a base like sodium hydride in an aprotic solvent, followed by reaction with an alkyl halide. The resulting alpha-acetyl-alpha-substituted-gamma-butyrolactone is then deacetylated using an alkali metal alkoxide to yield the final product. beilstein-journals.org For instance, the synthesis of α-acetyl-α-hexyl-γ-butyrolactone, an analogue of the target compound, has been demonstrated through this approach. beilstein-journals.org

Table 1: Key Steps in Enolate Alkylation of gamma-Butyrolactone

| Step | Description | Reagents |

| 1. Enolate Formation | Deprotonation of the alpha-carbon of gamma-butyrolactone or a derivative. | Strong base (e.g., LDA, NaH) |

| 2. Alkylation | Nucleophilic attack of the enolate on an alkyl halide. | Alkyl halide (e.g., 1-bromoheptane) |

| 3. (If applicable) Deprotection/Decarboxylation | Removal of an activating group to yield the final product. | Acid or base workup |

This method is subject to the typical limitations of SN2 reactions, where primary and methyl halides are the most effective alkylating agents. libretexts.orgpressbooks.pub

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of cyclic systems, including lactones. nih.govorganic-chemistry.org This reaction, catalyzed by transition metal complexes, typically those of ruthenium, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, such as ethylene. organic-chemistry.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 members. wikipedia.org

While direct synthesis of alpha-heptyl-gamma-butyrolactone via RCM is not a standard approach, the methodology can be applied to create more complex, substituted gamma-butyrolactone systems. thieme-connect.de For example, RCM is a key step in the synthesis of various natural products containing lactone rings. organic-chemistry.orgthieme-connect.de A strategy combining RCM with hydroformylation has been used to create spirocyclic gamma-butyrolactones. nih.gov The success of RCM is often dependent on the choice of catalyst, with second-generation Grubbs catalysts showing broad applicability. organic-chemistry.org

Organocatalytic and Metal-Catalyzed Processes

In recent years, organocatalytic and metal-catalyzed reactions have provided elegant and efficient alternatives for the synthesis of alpha-alkyl-gamma-butyrolactones, often with high levels of stereocontrol. nih.govrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the synthesis of substituted gamma-butyrolactones. For example, proline has been used as a catalyst in the cross-aldol reaction of methyl 4-oxobutyrate with various aldehydes, followed by reduction, to produce 4-(hydroxyalkyl)-gamma-butyrolactones with high diastereoselectivity and enantioselectivity. acs.orgnih.gov A modular and organocatalytic approach has been developed for the synthesis of optically active 2,3-trans-disubstituted butyrolactones, which are precursors to autoregulators from Streptomycetes. rsc.org

Transition metal catalysis offers a complementary set of tools for the synthesis of these compounds. Gold(I)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the synthesis of functionalized γ-vinylbutyrolactones through the intramolecular oxaallylic alkylation of primary alcohols. beilstein-journals.orgnih.gov This method demonstrates the potential of metal catalysis to achieve transformations under mild conditions.

Functionalization at the Alpha-Position: Beyond Simple Alkylation

The introduction of functional groups other than simple alkyl chains at the alpha-position of gamma-butyrolactone opens up a vast chemical space for the creation of novel analogues with potentially unique properties.

Alpha-Methylenation Routes and Derivatives

The alpha-methylene-gamma-butyrolactone (B1223163) moiety is a key structural feature in many biologically active natural products. csic.esnih.gov As such, numerous synthetic methods have been developed for its introduction. rsc.org A common strategy involves the reaction of an enolate with an electrophilic source of formaldehyde (B43269) or a formaldehyde equivalent.

Practical syntheses of alpha-methylene-gamma-butyrolactone have been reported, providing a foundational methodology that could potentially be adapted for substrates already containing an alpha-alkyl group. nih.gov The introduction of the exocyclic double bond often imparts interesting biological activity to the lactone ring system. csic.esnih.gov A variety of alpha-methylene-gamma-butyrolactone derivatives have been synthesized and studied for their biological properties. nih.govnih.govnih.gov

Table 2: Examples of Alpha-Methylene-gamma-butyrolactone Derivatives

| Derivative | Synthetic Precursor | Potential Application |

| Alpha-methylene-gamma-phenyl-gamma-butyrolactone | gamma-Phenyl-gamma-butyrolactone | Intermediate in organic synthesis |

| Borylated alpha-methylene-gamma-butyrolactone | Arylic bromide precursors | Antipancreatic cancer activity nih.gov |

| Spiro-fused alpha-methylene-gamma-butyrolactones | Chiral N-monosubstituted 2-[(tributylstannyl)methyl]propenamides | Asymmetric synthesis |

Introduction of Other Alpha-Substituents

The versatility of the gamma-butyrolactone scaffold can be further expanded by introducing a variety of other substituents at the alpha-position, including halogens and amino groups.

Alpha-Halo-gamma-butyrolactones: These compounds are valuable synthetic intermediates. beilstein-journals.org For example, alpha-bromo-gamma-butyrolactone can be prepared by the reaction of gamma-butyrolactone with bromine in the presence of red phosphorus. orgsyn.org These halogenated lactones can then serve as precursors for further functionalization, such as in coupling reactions. acs.org

Alpha-Amino-gamma-butyrolactones: The alpha-amino-gamma-butyrolactone core is a structural motif present in numerous biologically active compounds and is a valuable chiral intermediate in the synthesis of pharmaceuticals. csic.es A method for producing α-amino-γ-butyrolactone or its salt in high yield involves the reaction of methionine with a haloacetic acid in a solvent containing a high concentration of water. google.com Enzymatic tandem aldol (B89426) addition-transamination reactions have also been employed to synthesize γ-hydroxy-α-amino acids, which can then be converted to chiral α-amino-γ-butyrolactones. csic.es

Derivatization and Scaffold Modification of the Butyrolactone Core

The functionalization of the α-heptyl-γ-butyrolactone scaffold offers a pathway to a diverse range of derivatives with potentially unique properties. This can be achieved through modifications of the heptyl side chain or by altering the lactone ring itself.

Chemical Transformations of the Heptyl Side Chain

While direct literature on the chemical transformations of the heptyl side chain of α-heptyl-γ-butyrolactone is limited, established methods for the functionalization of unactivated alkyl chains can be applied by analogy. These transformations primarily target the C-H bonds of the heptyl group and can introduce a variety of functional groups, thereby expanding the chemical space accessible from this parent molecule.

Oxidation: The selective oxidation of C-H bonds in an alkyl chain is a powerful tool for introducing functionality. Manganese-catalyzed oxidations have shown promise in the site-selective lactonization of unactivated primary C-H bonds in carboxylic acids, a reaction that could potentially be adapted for the terminal oxidation of the heptyl chain. uniroma1.itacs.orgresearchgate.net This would yield ω-hydroxy or other oxidized derivatives. For instance, a chiral Mn catalyst can activate hydrogen peroxide to promote intramolecular lactonization under mild conditions. uniroma1.itacs.org While this is an intramolecular process, the underlying principle of activating unactivated C-H bonds is relevant.

Halogenation: Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, is a common method for introducing halogens into alkyl chains. wikipedia.orglibretexts.orgcognitoedu.org This reaction proceeds via a radical chain mechanism, and while it can be unselective, certain conditions can favor halogenation at specific positions. wikipedia.org The resulting halo-heptyl-γ-butyrolactone can then serve as a versatile intermediate for further nucleophilic substitution reactions. For example, photochemical radical C-H halogenation of benzyl (B1604629) N-methyliminodiacetyl (MIDA) boronates has been demonstrated, showcasing a method for fluorination, chlorination, and bromination. nih.gov

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally benign approach to side-chain functionalization. Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) are known to catalyze the hydroxylation of fatty acids and their esters at various positions, including in-chain C-H bonds. nih.govacs.org For example, UPOs have been identified that can selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, leading to the formation of γ- and δ-lactones after cyclization. nih.govacs.org This enzymatic approach could potentially be engineered to selectively hydroxylate the heptyl side chain of α-heptyl-γ-butyrolactone.

Table 1: Potential Chemical Transformations of the Heptyl Side Chain

| Transformation | Reagents and Conditions | Potential Products | Research Findings |

| Oxidation | Mn catalyst, H₂O₂ | ω-Hydroxyheptyl-γ-butyrolactone | Catalytic systems can oxidize unactivated primary C-H bonds. uniroma1.itacs.orgresearchgate.net |

| Halogenation | NBS, UV light or heat | ω-Haloheptyl-γ-butyrolactone | Free-radical halogenation can introduce halogens into alkyl chains. wikipedia.orglibretexts.orgcognitoedu.org |

| Enzymatic Hydroxylation | Unspecific Peroxygenases (UPOs), H₂O₂ | Hydroxylated heptyl-γ-butyrolactones | UPOs can selectively hydroxylate C-H bonds in fatty acid chains. nih.govacs.org |

Heteroatom Substitution within the Lactone Ring (e.g., Thio-lactones)

Replacing the endocyclic oxygen atom of the butyrolactone ring with a sulfur atom to form a thio-lactone (or thiolactone) represents a significant structural modification that can impact the compound's chemical and biological properties. Several methods are available for this transformation.

Thionation with Lawesson's Reagent: Lawesson's reagent is a widely used thionating agent that can convert carbonyl compounds, including lactones, into their corresponding thiocarbonyl analogs. The reaction involves heating the lactone with Lawesson's reagent in an appropriate solvent. This method has been successfully applied to a variety of alkyl-substituted γ-butyrolactones.

Indium-Catalyzed Thionation: A more recent and efficient method for the direct conversion of lactones to thio-lactones involves the use of an indium catalyst in the presence of a sulfur source, such as a disilathiane. This catalytic approach offers a milder alternative to traditional thionating agents.

Table 2: Synthesis of α-Heptyl-γ-thiolactone

| Method | Reagents and Conditions | Product | Research Findings |

| Thionation | Lawesson's Reagent, heat | α-Heptyl-γ-thiolactone | Effective for the thionation of various alkyl-substituted γ-butyrolactones. |

| Indium-Catalyzed Thionation | Indium catalyst, Disilathiane | α-Heptyl-γ-thiolactone | Provides a mild and direct conversion of lactones to thio-lactones. |

Green Chemistry Approaches in Alpha-Butyrolactone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of γ-butyrolactones to develop more sustainable and environmentally friendly processes. These approaches focus on the use of renewable feedstocks, catalytic methods, and greener reaction conditions.

Synthesis from Renewable Feedstocks: There is growing interest in producing γ-butyrolactones from biomass-derived platform molecules. For instance, γ-butyrolactone (GBL) can be synthesized from succinic acid, which can be produced through the fermentation of glucose and CO2. societyforscience.org Another route involves the catalytic hydrogenation of 2-furanone, which can be renewably synthesized from furfural (B47365) derived from xylose. nih.govrsc.org These bio-based routes offer a sustainable alternative to traditional petroleum-based manufacturing processes. societyforscience.org

Biocatalytic Synthesis: Enzymes offer a powerful tool for the stereoselective synthesis of α-alkylated γ-butyrolactones under mild conditions. Tandem biocatalytic systems, combining aldolases and ketoreductases, have been developed for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. acs.orgcsic.es Furthermore, enzymatic processes have been developed for the production of alkyl lactones from hydroxy fatty acids, demonstrating a novel biosynthetic pathway. lbl.gov These biocatalytic approaches can lead to high enantiomeric excess and reduce the need for hazardous reagents and solvents.

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a green and efficient method for the synthesis of γ-butyrolactone derivatives. For example, a carboxylative cyclization of allylic alcohols can be achieved using a photoredox catalyst under blue light irradiation, with a metal formate (B1220265) serving as the CO2 source. acs.org This method allows for the direct and highly efficient synthesis of γ-butyrolactones.

Use of Greener Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. Research has been conducted on the use of greener solvents for the synthesis of γ-butyrolactones. For example, in the catalytic hydrogenation of 2-furanone to GBL, various solvents have been screened, with ethereal solvents like THF showing high yields due to better hydrogen solubility. nih.gov Water has also been explored as a green solvent for this reaction. nih.gov

Table 3: Green Chemistry Approaches for γ-Butyrolactone Synthesis

| Approach | Method | Key Features | Research Findings |

| Renewable Feedstocks | Fermentation of glucose/CO₂ to succinic acid, followed by conversion to GBL. | Reduces reliance on fossil fuels. | Offers a sustainable manufacturing pathway. societyforscience.org |

| Renewable Feedstocks | Catalytic hydrogenation of biomass-derived 2-furanone. | Utilizes renewable platform molecules. | Provides a high-yielding route to GBL. nih.govrsc.org |

| Biocatalysis | Tandem aldol addition and carbonyl reduction using enzymes. | High stereoselectivity, mild conditions. | Enables the synthesis of chiral lactone derivatives. acs.orgcsic.es |

| Photocatalysis | Visible-light-induced carboxylative cyclization of allylic alcohols. | Uses light as a renewable energy source. | Allows for efficient and direct lactone synthesis. acs.org |

| Greener Solvents | Screening of environmentally benign solvents for catalytic reactions. | Reduces environmental impact of the process. | Ethereal solvents and water have been investigated as alternatives. nih.gov |

Sophisticated Analytical Characterization Techniques in Alpha Heptyl Gamma Butyrolactone Research

Advanced Spectroscopic Methods for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the carbon-hydrogen framework of a molecule. For alpha-Heptyl-gamma-butyrolactone, ¹H NMR spectroscopy identifies the chemical environment of each hydrogen atom. chemicalbook.commdma.ch The interpretation of a ¹H NMR spectrum involves analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values to piece together the molecular structure. mdma.ch

In a typical ¹H NMR spectrum of this compound, the protons on the carbon adjacent to the ring oxygen (CH₂-O) are the most deshielded, appearing at the highest chemical shift due to the electronegativity of the oxygen atom. The protons on the seven-carbon alkyl chain exhibit characteristic overlapping signals in the upfield region of the spectrum. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound chemicalbook.com Data acquired on a 400 MHz instrument in CDCl₃ solvent.

| Assignment | Chemical Shift (ppm) | Description |

|---|---|---|

| -CH₂-O- (Lactone Ring) | ~4.33 - 4.19 | Protons on the carbon bonded to the ring oxygen. |

| -CH-C=O (Lactone Ring) | ~2.51 | Proton on the alpha-carbon adjacent to the carbonyl group. |

| -CH₂- (Lactone Ring) | ~2.41 - 1.87 | Protons on the beta-carbon of the lactone ring. |

| -(CH₂)₆- (Heptyl Chain) | ~1.44 - 1.25 | Overlapping signals for the methylene (B1212753) groups of the heptyl chain. |

| -CH₃ (Heptyl Chain) | ~0.88 | Terminal methyl group of the heptyl chain. |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. When this compound is analyzed by MS, it is first ionized, and the resulting molecular ion (M⁺) is detected. The mass of this ion confirms the compound's molecular formula, C₁₁H₂₀O₂ (Molecular Weight: 184.28 g/mol ). chemicalbook.comlabproinc.com

Furthermore, the molecular ion undergoes controlled fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments serves as a molecular fingerprint. For gamma-lactones, common fragmentation pathways include the loss of neutral molecules like water (H₂O) and carbon monoxide (CO). nih.govresearchgate.net The analysis of this compound reveals a base peak at m/z 86, corresponding to the gamma-butyrolactone (B3396035) ring structure after the cleavage of the heptyl side chain. chemicalbook.comnih.gov

Table 2: Key Mass Spectrometry Fragmentation Data for this compound chemicalbook.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 184 | 2.0 | [M]⁺ (Molecular Ion) |

| 99 | 51.2 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 86 | 100.0 | [C₅H₆O₂]⁺ (Gamma-butyrolactone ring fragment, Base Peak) |

| 55 | 17.2 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 41 | 15.4 | [C₃H₅]⁺ (Allyl cation) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. rsc.org For this compound, the most prominent feature in its IR spectrum is a strong, sharp absorption band characteristic of the carbonyl (C=O) group in a five-membered lactone ring. chemicalbook.comresearchgate.net This band typically appears around 1770 cm⁻¹. Other significant absorptions include C-O stretching vibrations and C-H stretching from the alkyl portions of the molecule. nist.gov

Raman spectroscopy can also be used to identify the lactone functional group and is particularly useful for monitoring the compound in aqueous solutions, as water is a weak Raman scatterer. nih.gov This technique can be employed to study the stability and interconversion of lactones under various conditions, such as changes in pH or temperature. nih.gov

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a specific compound. The choice between liquid and gas chromatography depends largely on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile or thermally sensitive compounds, including many lactones. researchgate.net It is a cornerstone technique for assessing the purity of this compound and for quantifying its concentration in various samples. A typical HPLC method involves injecting the sample into a column packed with a stationary phase (e.g., C18) and eluting it with a mobile phase under high pressure. nih.govmdpi.com The compound is identified by its retention time, and its purity is determined by the percentage of the total peak area that its specific peak represents. The method's reliability is established through validation, assessing parameters such as linearity, precision, and accuracy. mdpi.com

Gas Chromatography (GC) for Volatile Analysis and Mixture Resolution

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its boiling point of approximately 156 °C at reduced pressure (15 mmHg), this compound is sufficiently volatile for GC analysis. tcichemicals.com In a GC system, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. researchgate.netresearchgate.net

GC is frequently coupled with a mass spectrometer (GC-MS), which combines the superior separation capabilities of GC with the powerful identification ability of MS. nih.govnih.govojp.gov This hyphenated technique is highly effective for both identifying and quantifying this compound, even in complex matrices, by providing both a retention time and a mass spectrum for definitive confirmation. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comyoutube.com SFC utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. chromatographyonline.com This supercritical fluid exhibits low viscosity and high diffusivity, allowing for faster separations and higher efficiency without the high backpressures that can limit HPLC systems. youtube.com Furthermore, SFC is considered a "greener" technology due to the reduced consumption of organic solvents. youtube.com

While no specific, detailed research findings on the chiral separation of this compound using SFC are prominently available in peer-reviewed literature, the principles of the technique and its successful application to other chiral lactones and structurally related compounds provide a strong basis for its utility in this context. The enantioseparation of γ-lactones is a well-established practice, and SFC is a prime method for such challenges. mdpi.com

The key to chiral separation in SFC, as with HPLC, is the use of a Chiral Stationary Phase (CSP). For lactones and other chiral molecules, polysaccharide-based CSPs are particularly effective. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. phenomenex.comnih.gov The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector of the CSP. mdpi.com

Method development for the chiral SFC separation of a compound like this compound would involve screening a variety of polysaccharide-based columns (e.g., those with amylose tris(3,5-dimethylphenylcarbamate) selectors) with a mobile phase consisting of supercritical CO2 and a polar organic modifier, such as an alcohol (methanol, ethanol, or isopropanol). youtube.comnih.gov The choice and concentration of the modifier are critical for achieving optimal resolution between the enantiomers.

A hypothetical screening for the chiral separation of this compound could involve the parameters outlined in the following table. This data is representative of a typical chiral SFC method development process for a small organic molecule.

Table 1: Representative Parameters for Chiral SFC Method Development

| Parameter | Condition | Purpose |

|---|---|---|

| Columns (CSPs) | Amylose or Cellulose-based (e.g., tris(3,5-dimethylphenylcarbamate)) | To provide a chiral environment for enantiomeric recognition. |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol) | CO2 acts as the main carrier fluid, while the modifier adjusts polarity and analyte retention. |

| Gradient | Isocratic or Gradient elution (e.g., 5% to 40% modifier over 5 minutes) | To find the optimal mobile phase strength for good separation and reasonable analysis time. |

| Flow Rate | 2.0 - 4.0 mL/min | Higher flow rates than HPLC are possible due to the low viscosity of the mobile phase, leading to faster analysis. |

| Back Pressure | 100 - 200 bar | To maintain the CO2 in a supercritical state. |

| Temperature | 35 - 40 °C | To ensure the mobile phase remains supercritical and to influence separation selectivity. |

| Detection | UV-Vis or Mass Spectrometry (MS) | For quantification and identification of the separated enantiomers. |

The success of such a separation would be evaluated based on the resolution (Rs) between the two enantiomer peaks, with a value greater than 1.5 indicating baseline separation. The retention times (tR) for each enantiomer would also be recorded.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

As of the current literature, a crystal structure for this compound has not been reported. The "if applicable" nature of this section reflects that obtaining a suitable single crystal of a compound, particularly an oily or low-melting solid, can be a significant challenge. However, should a crystal be obtained, this technique would unambiguously establish the absolute stereochemistry of the chiral center as either (R) or (S).

While data for the specific heptyl-substituted lactone is unavailable, the crystal structure of the parent compound, gamma-butyrolactone, has been determined. nih.govresearchgate.net These studies reveal the conformation of the five-membered lactone ring. The ring is not planar but adopts an "envelope" or "twisted" conformation to relieve ring strain. In the crystal structure of gamma-butyrolactone, two independent molecules are present in the asymmetric unit, each adopting a slightly different twisted conformation. nih.gov

The crystallographic data for one of the independent molecules of gamma-butyrolactone at 180 K is presented below as an example of the type of information that would be obtained for its derivatives.

Table 2: Example Crystallographic Data for Gamma-Butyrolactone (Parent Compound)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C4H6O2 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1)/a | nih.gov |

| a (Å) | 10.1282 | nih.gov |

| b (Å) | 10.2303 | nih.gov |

| c (Å) | 8.3133 | nih.gov |

| **β (°) ** | 93.291 | nih.gov |

| Volume (ų) | 859.34 | nih.gov |

| Z | 8 | nih.gov |

For this compound, the presence of the flexible heptyl chain would significantly influence the crystal packing and could potentially exist in multiple conformations within the crystal lattice. An X-ray crystallographic analysis would not only determine the absolute configuration but also provide invaluable insight into the preferred solid-state conformation of the molecule, which can be crucial for understanding its interactions with biological systems.

Structure Activity Relationship Sar Studies for Alpha Heptyl Gamma Butyrolactone Derivatives

Influence of Alkyl Chain Length and Branching at the Alpha-Position

The size and branching of the alkyl substituent at the alpha-position (the carbon adjacent to the carbonyl group) of the γ-butyrolactone ring are critical determinants of pharmacological activity. Research has demonstrated a clear link between the nature of this alkyl group and the compound's ability to act as either a convulsant or an anticonvulsant.

Studies on a series of α-alkyl-substituted γ-butyrolactones have shown that these compounds are potent anticonvulsant agents. nih.govnih.gov In contrast, substituting alkyl groups at the beta-position of the lactone ring tends to produce convulsant effects. nih.gov This stark difference highlights the importance of the substitution position in defining the molecule's interaction with its biological target.

The anticonvulsant activity is optimized with specific alkyl chain lengths at the alpha-position. Behavioral studies in mice have indicated that maximal anticonvulsant activity against seizures induced by agents like pentylenetetrazol is achieved when the α-alkyl group consists of three or four carbon atoms. While specific data for an α-heptyl substituent is not detailed in these overview studies, the established trend suggests that longer chains may lead to a decrease in this specific activity.

The introduction of branching at the alpha-position also modulates activity. For example, compounds like α-ethyl-α-methyl-γ-butyrolactone have been identified as effective anticonvulsants, suggesting that a certain degree of steric bulk is well-tolerated and can be beneficial for activity. nih.govnih.gov

The biological effects of α-alkyl-γ-butyrolactones are believed to be mediated through their interaction with the GABA-A receptor complex, a major inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org Specifically, these lactones are thought to interact with the picrotoxin (B1677862) binding site on this receptor complex. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action potential. nih.gov

Binding assays using radiolabeled ligands that target the picrotoxin site have been employed to demonstrate the interaction of α-substituted γ-butyrolactones with this receptor. The affinity of these compounds for the receptor site is correlated with their biological activity. While detailed binding affinity values (such as Kᵢ or IC₅₀) for a full series of α-alkyl chains are not consistently available across the literature, the general principle holds that the structural features enhancing anticonvulsant activity also correspond to effective binding at the picrotoxin site. The GABA-A receptor complex has multiple binding sites, including a high-affinity site and a low-affinity site for its endogenous ligand GABA, and various allosteric sites where other molecules, including drugs and toxins, can bind to modulate receptor function. wikipedia.orgicm.edu.pl

| Compound/Substitution | Position of Substitution | Observed Biological Activity | Receptor Target Site |

|---|---|---|---|

| α-Alkyl (e.g., dimethyl, ethyl-methyl) | Alpha (α) | Anticonvulsant | Picrotoxin site of GABA-A receptor |

| β-Alkyl (e.g., ethyl-methyl) | Beta (β) | Convulsant (Epileptogenic) | Picrotoxin site of GABA-A receptor |

| Optimal α-Alkyl Chain | Alpha (α) | Maximal Anticonvulsant Activity | Not specified |

| γ-Alkyl | Gamma (γ) | Anticonvulsant (lesser extent) | Not specified |

The length and branching of the α-alkyl group directly impact the type and potency of the observed biological effects.

Anticonvulsant Activity : α-substituted γ-butyrolactones, such as α,α-dimethyl- and α-ethyl-α-methyl-γ-butyrolactone, exhibit a spectrum of anticonvulsant activity similar to the established anti-seizure medication ethosuximide. nih.gov They are effective in preventing seizures induced by pentylenetetrazol and picrotoxin but not those induced by maximal electroshock or bicuculline. nih.gov This profile suggests a specific mechanism of action, likely related to the modulation of the GABA-A receptor, rather than a general suppression of neuronal firing.

Hypotensive Effects : In addition to their anticonvulsant properties, these compounds have been noted to produce a potent hypotensive (blood pressure-lowering) effect. nih.gov

Neuronal Depression : In studies using incubated hippocampal slices, α-ethyl-α-methyl-γ-butyrolactone was found to depress basal electrical activity and antagonize the excitatory effects of the convulsant β-ethyl-β-methyl-γ-butyrolactone. nih.gov This provides direct evidence of their inhibitory action at a neuronal level.

The clear distinction between the anticonvulsant properties of α-substituted lactones and the convulsant properties of β-substituted lactones suggests that these related molecules may act as antagonists and agonists, respectively, at the same receptor site. nih.gov

Stereochemical Aspects and Enantiomeric Purity Effects

Chirality plays a pivotal role in the interaction of small molecules with biological systems, as receptors and enzymes are themselves chiral. For substituted γ-butyrolactones, the stereochemistry at the alpha-carbon can lead to significant differences in biological activity between enantiomers.

When a single substituent is present at the alpha-position, as in α-heptyl-γ-butyrolactone, the alpha-carbon becomes a stereocenter. This results in two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that such enantiomers can exhibit different biological activities, potencies, and metabolic fates.

For instance, studies on other types of chiral lactones have demonstrated that biological activity can be highly dependent on a specific configuration. In some cases, one enantiomer is significantly more active than the other, while in other instances, the two enantiomers may even have opposing effects. While specific studies detailing the differential anticonvulsant activities of the individual (R) and (S) enantiomers of α-heptyl-γ-butyrolactone were not found in the reviewed literature, the established importance of stereochemistry in drug action strongly suggests that such differences are likely to exist. Obtaining enantiomerically pure forms of these compounds is therefore essential for a precise understanding of their pharmacology.

The importance of stereochemistry has driven the development of numerous methods for the asymmetric synthesis of optically active γ-butyrolactones. These strategies are designed to produce a single enantiomer in high purity, enabling the study of its specific biological properties.

Several successful approaches include:

Use of Chiral Auxiliaries : One common method involves attaching a chiral auxiliary to an acrylic acid derivative. This auxiliary guides the reaction, leading to the preferential formation of one enantiomer of the product. For example, chiral acrylates derived from isosorbide (B1672297) (a readily available sugar derivative) have been used in reductive coupling reactions with ketones to produce α,γ-substituted γ-butyrolactones with high enantiomeric purity.

Enzymatic Reactions : Biocatalysis offers a powerful tool for creating chiral molecules. Enzymes such as transaminases can be used in tandem with aldolases to construct chiral γ-hydroxy-α-amino acids, which can then be converted into the corresponding chiral α-amino-γ-butyrolactones with high stereoselectivity. nih.gov

Organoborane Chemistry : Facile syntheses of γ-substituted-γ-butyrolactones in exceptionally high enantiomeric purity have been achieved using chiral organoborane reagents.

Multi-component Reactions : Modern synthetic methods also include the development of one-pot, multi-component reactions that can generate γ-butyrolactone structures efficiently. icm.edu.pl

These advanced synthetic methods are critical for accessing enantiomerically pure α-substituted-γ-butyrolactones, which is a prerequisite for detailed investigation into the differential effects of each enantiomer.

Role of Heteroatom Substitution and Ring Modifications on Activity Profiles

Modifying the core γ-butyrolactone ring, either by replacing the oxygen atom with another heteroatom or by altering the ring structure itself, can dramatically change the molecule's biological activity profile.

Replacing the ring oxygen with sulfur to form a γ-thiobutyrolactone has been shown to be a beneficial modification for anticonvulsant activity. In general, for α-substituted lactones, the corresponding thio-analogs exhibit improved anticonvulsant potency and a broader spectrum of activity. This substitution can, however, have complex effects on the way the molecule binds to the picrotoxin site. nih.gov

Modifications to the ring's carbon framework also lead to different activities. For example, introducing an exocyclic double bond at the alpha-position creates an α-methylene-γ-butyrolactone . This structural motif is found in a large number of natural products that exhibit a wide range of biological activities, including antitumor, antifungal, and antibiotic properties. nih.gov The activity of these α-methylene derivatives is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophiles in biological systems like the sulfhydryl groups in enzymes. nih.gov This mechanism is distinct from the receptor-modulating activity of the saturated α-alkyl-γ-butyrolactones.

Furthermore, the fusion of the γ-butyrolactone ring to other cyclic systems, creating bicyclic or spirocyclic structures , results in compounds with diverse pharmacological profiles. For instance, spirooxindole-γ-butyrolactones have been synthesized and investigated, showing how combining different pharmacophores can lead to novel activities. These extensive modifications highlight the versatility of the γ-butyrolactone scaffold but also underscore that the specific anticonvulsant activity associated with α-heptyl-γ-butyrolactone is closely tied to its simple, saturated, α-alkyl substituted structure.

Computational SAR Modeling and Cheminformatics Approaches

The exploration of the structure-activity relationships (SAR) of α-heptyl-γ-butyrolactone and its derivatives has been significantly advanced by the application of computational modeling and cheminformatics. These in silico methods provide a theoretical framework to understand the molecular features governing the biological activity of these compounds, thereby guiding the design of novel analogs with enhanced or specific activities. The primary computational techniques employed for γ-butyrolactone derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For γ-butyrolactone derivatives, these studies have been instrumental in identifying the key physicochemical properties that influence their activity.

One of the prominent approaches is the three-dimensional QSAR (3D-QSAR). nih.govacs.org This method models the interaction of compounds with their biological target by analyzing the steric and electrostatic fields surrounding the molecules. In studies on related α-substituted-γ-butyrolactone derivatives, 3D-QSAR models have been developed to elucidate the structural requirements for their antifungal properties. nih.govacs.org For instance, research on α-methylene-γ-butyrolactone derivatives has shown that the introduction of bulky and negatively charged groups is favorable for their antifungal activity. nih.govacs.org

A typical 3D-QSAR study involves the following steps:

Molecular Modeling and Alignment: The 3D structures of the compounds in the dataset are built and optimized to their lowest energy conformation. A crucial step is the alignment of all molecules based on a common substructure. For α-heptyl-γ-butyrolactone derivatives, the γ-butyrolactone ring would serve as the common template.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around each molecule using probe atoms. These fields represent the spatial distribution of shape and charge.

Statistical Analysis: Partial Least Squares (PLS) regression is commonly used to derive a correlation between the variations in the molecular fields and the observed biological activities.

The output of a 3D-QSAR analysis is often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might suggest that increasing the bulk of the substituent at the α-position (such as the heptyl group) in a specific spatial orientation could enhance biological efficacy.

A study on α-benzylidene-γ-lactone derivatives developed a QSAR model that revealed a strong correlation between the antifungal activity against Botrytis cinerea and the molecular structures of the compounds. nih.gov The model indicated that derivatives with electron-withdrawing substituents at the meta- or para-positions of the benzylidene group exhibited improved activity. nih.gov

Table 1: Example of a 2D-QSAR Model for Antifungal Activity

| Descriptor | Coefficient | Description | Impact on Activity |

| LogP | +0.45 | Lipophilicity | Positive |

| MR (α-substituent) | +0.21 | Molar Refractivity (Bulk) | Positive |

| qCα | -0.15 | Partial charge on α-carbon | Negative (less positive charge is better) |

| ELUMO | -0.32 | Energy of Lowest Unoccupied Molecular Orbital | Negative (lower energy is better) |

Note: This table is a hypothetical representation based on general QSAR principles for illustrative purposes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of α-heptyl-γ-butyrolactone, docking simulations would be used to predict its binding mode within the active site of a biological target. While specific docking studies on α-heptyl-γ-butyrolactone are not widely published, the methodology has been applied to other γ-butyrolactone derivatives to understand their mechanism of action. mdpi.com

For example, in the study of butyrolactone-1 as an inhibitor of α-glucosidase, molecular docking was used to theoretically prove the binding between the compound and the enzyme. mdpi.com Such studies provide valuable insights into the specific amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A typical molecular docking workflow for α-heptyl-γ-butyrolactone would involve:

Preparation of the Ligand: The 3D structure of α-heptyl-γ-butyrolactone is generated and its energy is minimized.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-ranked poses are analyzed to identify the most plausible binding mode and the key interactions with the receptor.

Cheminformatics approaches, in a broader sense, also encompass the analysis of large chemical datasets to identify trends and patterns. For a compound like α-heptyl-γ-butyrolactone, this could involve similarity searching against databases of known bioactive molecules to hypothesize potential biological targets or off-target effects.

Biosynthetic Origin and Natural Occurrence of Alpha Alkyl Gamma Butyrolactones

Discovery and Isolation from Natural Sources

The discovery of gamma-butyrolactones (GBLs) as autoregulatory factors, or microbial hormones, dates back to studies on the soil-dwelling bacteria Streptomyces. The most iconic member of this family, A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone), was discovered in Streptomyces griseus, where it was found to be essential for triggering streptomycin (B1217042) production and morphological differentiation nih.govnih.govrsc.org. This initial discovery spurred research that led to the isolation of numerous other GBLs from various Streptomyces species, each with unique alpha-alkyl side chains that differ in length, branching, and stereochemistry nih.govresearchgate.net.

These molecules are typically produced at very low concentrations, which historically made their identification and characterization challenging, often requiring large-scale bacterial cultures rsc.org. While GBLs in general are known to occur naturally in some food products like wine wikipedia.orgnih.gov, the primary source for structurally diverse alpha-alkyl GBLs remains microbial fermentation. To date, dozens of GBLs and related butenolides have been identified from Streptomyces and Salinispora species nih.gov. However, specific details regarding the initial discovery and isolation of alpha-Heptyl-gamma-butyrolactone from a natural source are not prominently documented in existing scientific literature.

| Selected Natural Gamma-Butyrolactones | Producing Organism | Regulated Secondary Metabolite |

| A-factor | Streptomyces griseus | Streptomycin |

| SCB1 (Streptomyces coelicolor butanolide 1) | Streptomyces coelicolor | Actinorhodin |

| Virginae Butanolide A (VB-A) | Streptomyces virginiae | Virginiamycin |

| IM-2 | Streptomyces lavendulae | Minimycins |

| Sal-GBLs | Salinispora tropica | Salinipostins |

Enzymatic Pathways for Gamma-Butyrolactone (B3396035) Core Synthesis

The biosynthesis of the alpha-alkyl gamma-butyrolactone core is a multi-step enzymatic process that utilizes precursors from primary metabolism. The key enzyme in this process is an A-factor synthase homolog, such as AfsA or ScbA nih.govnih.gov. The general pathway involves the condensation of a β-ketoacyl derivative, which is an intermediate of fatty acid metabolism, with a C3 sugar unit derived from glycerol metabolism nih.gov.

The established biosynthetic route can be summarized in the following key steps:

Condensation: The pathway begins with a crucial C-C bond formation. An enzyme, such as AfsA, catalyzes a β-ketoacyl transfer from a fatty acid intermediate (e.g., 8-methyl-3-oxononanoyl-acyl carrier protein for A-factor) to the hydroxyl group of dihydroxyacetone phosphate (B84403) (DHAP) nih.gov.

Cyclization and Reduction: Following the initial condensation, the resulting ester undergoes an intramolecular aldol (B89426) condensation, which can occur non-enzymatically, to form a butenolide phosphate intermediate nih.gov. This intermediate is then reduced by an NAD(P)H-dependent reductase, such as BprA or ScbC, to form the saturated gamma-butyrolactone ring nih.govacs.org.

Dephosphorylation: In the final step, a phosphatase removes the phosphate group from the butanolide intermediate, yielding the final gamma-butyrolactone molecule, such as A-factor nih.gov.

An alternative proposed pathway suggests that the dephosphorylation event may occur prior to the reduction of the butenolide ring nih.gov. The specific enzymes involved and the preferred order of events can vary between different bacterial species and for the synthesis of different GBL analogues.

| Key Enzymes in GBL Biosynthesis | Function | Example |

| AfsA / ScbA | Catalyzes the initial condensation of a β-ketoacyl-ACP and DHAP. | AfsA in S. griseus |

| BprA / ScbC | Reduces the C-C double bond in the butenolide intermediate. | BprA in S. griseus |

| Phosphatase | Removes the phosphate group to yield the final GBL. | Non-specific phosphatases |

| ScbB | A ketoreductase that can modify the side chain. | ScbB in S. coelicolor |

Genetic Determinants and Regulatory Elements of Biosynthesis

The production of alpha-alkyl gamma-butyrolactones is controlled at the genetic level by specific biosynthetic genes and regulatory elements. The gene encoding the key synthase, afsA, and its homologues are widely distributed among actinomycetes, with bioinformatics suggesting over 60% of Streptomyces strains possess the genetic capability to produce GBL-type molecules rsc.orgnih.gov.

These genes are often found in clusters, typically located in proximity to genes for their cognate receptors nih.gov. The GBL system in Streptomyces chattanoogensis, for instance, consists of the genes scgA and scgX (involved in GBL production) and scgR (encoding the GBL receptor) nih.gov.

Regulation of GBL biosynthesis is tightly controlled, often involving a receptor-repressor protein. This regulatory mechanism functions as follows:

In the absence or at low concentrations of the GBL signal molecule, a specific receptor protein (e.g., ArpA in S. griseus, ScbR in S. coelicolor) binds to operator sequences on the DNA rsc.orgnih.gov. This binding represses the transcription of target genes, which often include pathway-specific activators for antibiotic production.

When the GBL concentration reaches a critical threshold, it binds to its cognate receptor protein. This binding induces a conformational change in the receptor, causing it to dissociate from the DNA rsc.org.

The release of the repressor allows for the transcription of the target genes, effectively "switching on" processes like secondary metabolism and morphological development rsc.org.

Furthermore, the biosynthesis of GBLs can be subject to feedback regulation, ensuring that the timing and level of signal production are precisely controlled to coordinate a metabolic switch from primary to secondary metabolism nih.gov.

Role of Gamma-Butyrolactones as Quorum Sensing Molecules in Microbial Systems

Alpha-alkyl gamma-butyrolactones are quintessential examples of quorum sensing (QS) signaling molecules in Gram-positive bacteria, particularly Streptomyces nih.govbiorxiv.org. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate collective behaviors nih.govkarger.com. The GBLs function as "autoinducers" or "bacterial hormones" in this process rsc.orgkarger.com.

The mechanism of GBL-mediated quorum sensing involves:

Production and Accumulation: Individual bacterial cells produce GBLs at a low basal level. As the bacterial population grows within a confined environment, these small, diffusible molecules accumulate karger.com.

Threshold Detection: Once the concentration of the GBLs reaches a specific threshold, it indicates that a sufficient cell density (a quorum) has been achieved karger.com.

Coordinated Gene Expression: At this threshold concentration, the GBLs bind to their intracellular receptor proteins, as described previously. This event triggers a synchronized, population-wide change in gene expression rsc.orgnih.gov.

In microbial systems like Streptomyces, this coordinated response is critical for switching from vegetative growth to more complex, community-oriented behaviors such as morphological differentiation (e.g., the formation of aerial hyphae and spores) and the production of secondary metabolites, including a vast array of antibiotics nih.govnih.gov. This regulatory system ensures that the significant metabolic energy required to produce antibiotics is only expended when the cell population is dense enough to make it effective.

Applications in Materials Science and Advanced Chemical Synthesis

Alpha-Heptyl-gamma-butyrolactone as a Monomer in Polymer Chemistry

Synthesis of Novel Polymeric Materials (e.g., Thermoplastic Elastomers)

The synthesis of novel polymeric materials, particularly thermoplastic elastomers (TPEs), has been a key application for γ-butyrolactone derivatives, most notably α-methylene-γ-butyrolactone (MBL). rsc.orgrsc.orgrug.nl TPEs are a class of copolymers that combine the properties of thermoplastics and elastomers. Research has demonstrated the creation of TPEs using MBL as the hard segment in block copolymers. rsc.orgrsc.org For instance, BAB triblock copolymers composed of poly(α-methylene-γ-butyrolactone) as the 'A' block and a soft 'B' block like poly(hexyl methacrylate) have been synthesized. rsc.orgrsc.org These materials exhibit high thermal stability, a significant advantage over conventional TPEs like polystyrene-b-polybutadiene-b-polystyrene (SBS). rsc.org While these studies highlight the potential of α-substituted lactones in TPEs, there is no specific data on the synthesis of such materials using α-heptyl-gamma-butyrolactone.

Ring-Opening Polymerization and Radical Polymerization Studies

Both ring-opening polymerization (ROP) and radical polymerization are crucial techniques for polymerizing lactone monomers.

Ring-Opening Polymerization (ROP): The ROP of γ-butyrolactone (γ-BL) itself is thermodynamically challenging due to the stability of the five-membered ring. icm.edu.plresearchgate.net However, the introduction of substituents on the ring can alter its strain and polymerizability. icm.edu.pl Various catalysts, including organophosphazene bases, have been employed to facilitate the ROP of γ-BL and its derivatives, sometimes at low temperatures to overcome thermodynamic hurdles. chemrxiv.orgnih.gov Copolymers of γ-BL with other lactones like ε-caprolactone have been synthesized to create polyesters with tailored degradation rates and mechanical properties. nsf.gov While these principles are established for the parent γ-BL and other derivatives, specific ROP studies of α-heptyl-gamma-butyrolactone are not documented in the available literature.

Radical Polymerization: α-Methylene-γ-butyrolactone (MBL) and its derivatives are highly reactive in radical polymerization due to the exocyclic double bond, which has structural similarities to methacrylates. nih.govfrontiersin.org Free radical polymerization of MBL has been studied extensively, yielding polymers with high glass transition temperatures (Tg > 195°C). nih.govfrontiersin.org Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have also been successfully applied to MBL, allowing for the synthesis of well-defined polymers. nih.govfrontiersin.org The free radical copolymerization of MBL with other vinyl monomers like styrene (B11656) and methyl methacrylate (B99206) has also been explored to create a range of copolymers. bohrium.com Studies on γ-methyl-α-methylene-γ-butyrolactone further demonstrate that alkyl substitution influences reactivity. nih.gov It is plausible that α-heptyl-γ-butyrolactone could undergo radical polymerization if it contained a polymerizable group, such as a methylene (B1212753) group, but research specifically documenting this is absent.

Tailoring Polymer Properties through Alpha-Butyrolactone Incorporation

The incorporation of γ-butyrolactone units into polymer chains is a known strategy for tailoring the properties of the final material. researchgate.net Adding γ-BL units can enhance the biodegradability and flexibility of polyesters. icm.edu.pl Copolymerization allows for the adjustment of thermal and mechanical properties, with the potential to create materials ranging from hard plastics to soft elastomers. researchgate.net For example, the inclusion of γ-BL can impart flexibility to brittle polymers like polylactic acid (PLA). nsf.gov The properties of polymers derived from α-methylene-γ-butyrolactones, such as high thermal stability and solvent resistance, are also well-documented. nih.govfrontiersin.org The specific influence of an α-heptyl group on polymer properties remains uninvestigated, but it would be expected to act as an internal plasticizer, potentially lowering the glass transition temperature and increasing the flexibility of the resulting polymer compared to less substituted analogs.

This compound as an Intermediate in Organic Synthesis

γ-Butyrolactones are valuable intermediates in organic synthesis, serving as building blocks for a variety of more complex molecules. nih.gov

Precursor in Complex Molecule Construction

The γ-butyrolactone scaffold is present in many natural products and biologically active compounds. orgsyn.org Derivatives such as α-bromo-γ-butyrolactone are versatile synthetic intermediates used to construct functional materials and pharmaceuticals. beilstein-journals.org The synthesis of various substituted γ-butyrolactones is a key step in accessing these complex targets. nih.gov For instance, γ-hydroxy-α-amino acids can be converted into chiral α-amino-γ-butyrolactones, which are important structural motifs in pharmaceuticals. csic.es While these examples show the utility of the butyrolactone core, there are no specific examples in the reviewed literature where α-heptyl-gamma-butyrolactone is explicitly used as a precursor for a complex molecule.

Chiral Auxiliary Applications

Chiral γ-butyrolactone derivatives are important in asymmetric synthesis, where they can be used as chiral building blocks. nih.govresearchgate.net For example, optically active α,γ-substituted γ-butyrolactones have been synthesized with high enantiomeric purity using chiral auxiliaries derived from isosorbide (B1672297). nih.gov These chiral lactones are valuable synthons for pharmaceuticals and other fine chemicals. researchgate.net While the principle of using chiral lactones is well-established, there is no evidence in the available research to suggest that α-heptyl-gamma-butyrolactone has been specifically developed or utilized as a chiral auxiliary.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Omics Technologies in Gamma-Butyrolactone (B3396035) Research (e.g., Metabolomics, Proteomics)

The application of "omics" technologies is set to revolutionize our understanding of how gamma-butyrolactones interact with biological systems on a global scale. These high-throughput methods allow for the comprehensive identification and quantification of molecules, providing a systemic view of cellular responses.

Metabolomics: This approach systematically studies the unique chemical fingerprints that specific cellular processes leave behind. In the context of GBLs, metabolomics can identify novel biomarkers and metabolic pathways affected by these compounds. For instance, a retrospective metabolomics analysis of gamma-hydroxybutyrate (GHB), the primary metabolite of GBL, has led to the tentative identification of new downstream metabolites such as GHB-carnitine and GHB-glutamate. nih.gov It has been shown that GHB can be catabolized into succinate, acetyl-CoA, and glycolate (B3277807) through various oxidative processes. nih.gov These findings suggest that studying the metabolome following exposure to alpha-heptyl-gamma-butyrolactone could reveal its precise metabolic fate and impact on endogenous pathways.

Proteomics: This field focuses on the large-scale study of proteins, particularly their structures and functions. Proteomic analysis of a mouse thalamus after treatment with GBL to induce absence seizures revealed significant, yet reversible, changes in protein expression. nih.gov A study using fluorescence 2D difference gel electrophoresis (DIGE) identified 16 differentially expressed proteins. nih.gov With the exception of one serine protease inhibitor, all identified proteins were down-regulated. nih.gov These findings suggest that GBLs can cause a restricted but significant alteration in the proteome, affecting key cellular functions.

| Functional Protein Class | Biological Relevance |

|---|---|

| Cytoskeleton Rearrangement | Proteins involved in maintaining cell shape, structure, and intracellular transport. |

| Neuroprotection | Proteins that protect neurons from injury or degeneration. |

| Neurotransmitter Secretion | Proteins essential for the release of chemical messengers in the nervous system. |

| Calcium Binding | Proteins that sequester or transport calcium ions, crucial for cell signaling. |

| Metabolism | Enzymes and proteins involved in cellular energy production and biochemical conversions. |

By integrating proteomics and metabolomics, researchers can build a more complete picture of the biological activity of this compound, linking its presence to specific protein expression changes and subsequent shifts in metabolic networks.

Advanced Computational Chemistry for Predictive Modeling and Molecular Design

Computational chemistry provides powerful tools for predicting the properties and interactions of molecules, thereby guiding molecular design and saving significant experimental time and resources.

Predictive Modeling: Machine learning (ML) and artificial neural network (ANN) models are being developed to predict the physicochemical properties of GBL-containing systems with high precision. citedrive.comresearchgate.netresearchgate.net For example, a multidisciplinary approach combining experimental measurements with molecular dynamics (MD) simulations and ML has been used to predict the densities and other thermophysical properties of GBL binary mixtures. citedrive.comresearchgate.net These models can take input variables like temperature and mole fraction to accurately forecast key parameters, which is crucial for industrial and pharmaceutical applications. researchgate.net

Molecular Design and Structure-Activity Relationship (SAR): Computational toxicology employs SAR models to predict the biological activity of chemicals. nih.gov A study on GBL used various SAR models to predict its low systemic toxicity in rodents while also identifying its potential to inhibit the human cytochrome P450 2D6 (CYP2D6) enzyme. nih.gov Such models are invaluable for designing new alpha-substituted gamma-butyrolactones, like this compound, with desired biological activities and minimal off-target effects. By computationally modifying the alpha-substituent and observing the predicted changes in activity, researchers can prioritize the synthesis of the most promising candidates.

| Computational Method | Application | Example Finding | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) | Predicting toxicological profiles and enzyme inhibition. | GBL has the potential to inhibit human cytochrome P450 2D6 (CYP2D6). | nih.gov |

| Molecular Dynamics (MD) Simulations | Exploring molecular-level interactions in solvent systems. | Provides insight into deviations from ideal mixing behavior in GBL-DMA mixtures. | citedrive.comresearchgate.net |

| Machine Learning (ML) / Artificial Neural Networks (ANN) | Predicting thermophysical properties of GBL mixtures. | Accurately predicts mixture densities based on composition and temperature. | citedrive.comresearchgate.net |

| Artificial Force Induced Reaction (AFIR) | Identifying preferred reaction pathways and potential byproducts in synthesis. | Used to map the 1,2-aryl migration pathway in the synthesis of 4,5-substituted lactones. | acs.org |

Exploration of Novel Synthetic Pathways for Bio-Based Alpha-Butyrolactones

The increasing demand for sustainable chemical processes is driving research into novel synthetic pathways for producing alpha-butyrolactones from renewable resources.

Bio-Based Monomers: Monomers derived from biomass, such as itaconic or levulinic acids, serve as excellent starting materials for creating alpha-methylene-gamma-butyrolactones. frontiersin.org These bio-based lactones can undergo various polymerization reactions to create materials with desirable properties, including high thermal stability and solvent resistance. frontiersin.org This opens a pathway for producing bio-polymers and functional materials from precursors related to this compound.

Novel Catalytic Routes: Research is active in developing new catalytic systems for GBL synthesis. One established method involves the catalytic dehydrogenation of 1,4-butanediol (B3395766) in a gaseous phase using a copper-chromium catalyst. google.com More recent innovations include a direct and highly efficient synthesis of gamma-butyrolactones from allylic alcohols, which utilizes the CO2 radical anion in a carboxylation-cyclization reaction. acs.org Furthermore, the use of α-bromo-γ-butyrolactone as a comonomer with ε-caprolactone or L-lactide allows for the creation of copolymers with active sites for further modification, effectively bridging ring-opening polymerization with other polymerization techniques. rsc.org

| Pathway | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Polymerization of MBL Derivatives | Itaconic acid, levulinic acid (from biomass) | Creates bio-based polymers with high glass transition temperatures. | frontiersin.org |

| Catalytic Dehydrogenation | 1,4-butanediol | Gas-phase reaction using a Cu-Cr based catalyst for high yield production. | google.com |

| Carboxylation-Cyclization | Allylic alcohols, CO2 | A direct and efficient approach using the CO2 radical anion. | acs.org |

| Copolymerization | α-bromo-γ-butyrolactone, ε-caprolactone | Creates functional polyesters with available grafting sites. | rsc.org |

These advancements point toward more sustainable, efficient, and versatile methods for synthesizing a wide array of alpha-substituted gamma-butyrolactones, including those with long alkyl chains like the heptyl group.

Emerging Roles of Alpha-Substituted Gamma-Butyrolactones in Untapped Biological Systems

While some applications of GBLs are known, research continues to uncover new and often unexpected biological roles, particularly for their alpha-substituted derivatives.

Anticonvulsant Activity: A significant discovery is that alpha-substituted GBLs, such as alpha,alpha-dimethyl- and alpha-ethyl-alpha-methyl-gamma-butyrolactone, exhibit anticonvulsant properties. nih.gov This activity spectrum is distinct from that of beta-substituted compounds, which tend to be convulsants, highlighting the critical role of the substitution pattern on the lactone ring. nih.gov This finding establishes alpha-substituted GBLs as a distinct class of anticonvulsant drugs with potential for further development. nih.gov

Hormonal Signaling in Bacteria: In the microbial world, GBLs act as crucial autoregulatory signaling molecules, or hormones, especially within the genus Streptomyces. nih.govnih.gov These bacteria are prolific producers of secondary metabolites, including many important antibiotics. The production of these metabolites is often controlled by GBL signaling systems. nih.govacs.org A GBL synthase produces the hormone, which then binds to a specific receptor protein, lifting its repression of biosynthetic gene clusters and switching on antibiotic production. acs.orgnih.gov The specificity of this interaction suggests that different alpha-substituted GBLs could be used to probe or even control the production of valuable natural products from untapped microbial sources. acs.org